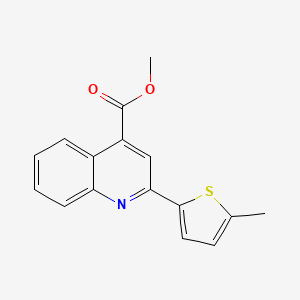
methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinolinecarboxylates, which are known for their diverse biological activities. The purpose of
Mécanisme D'action
The mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is not fully understood. However, it is believed that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate also induces oxidative stress in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit other biochemical and physiological effects. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. This makes it a valuable tool for studying cancer cell biology and developing new anti-cancer drugs. However, one of the limitations of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. One direction is to investigate the potential of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to develop new synthetic methods to improve the yield and purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. Additionally, more studies are needed to fully understand the mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate and its potential side effects.
Méthodes De Synthèse
The synthesis of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl 2-chloro-4-oxoquinoline-3-carboxylate in the presence of a base. This reaction yields methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a yellow crystalline solid with a melting point of 103-105°C. The purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is in the field of cancer research. Studies have shown that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate inhibits the growth of various cancer cells, including breast, liver, and lung cancer cells. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-7-8-15(20-10)14-9-12(16(18)19-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULWSFHYFOENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
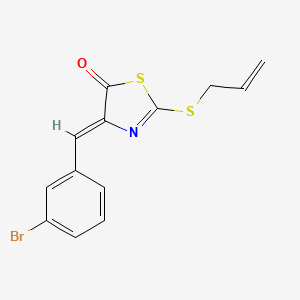
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
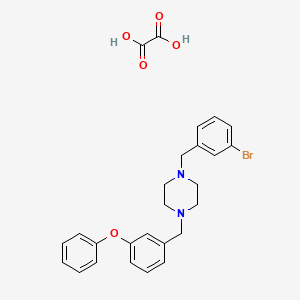
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)
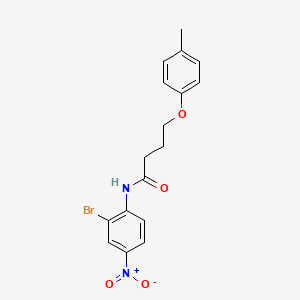
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)
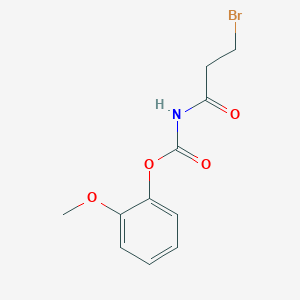
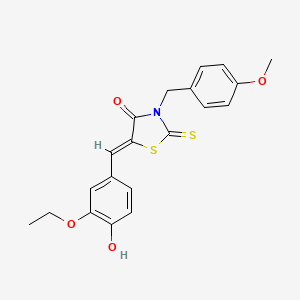
![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)